![molecular formula C10H9BrN2O3S B5552866 4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide CAS No. 349614-44-4](/img/structure/B5552866.png)
4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H9BrN2O3S and a molecular weight of 317.16 . It is also known by the synonyms “4-Bromo-N-(5-methylisoxazol-3-yl)benzenesulfonamide” and "4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide" .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” consists of a benzenesulfonamide core with a bromine atom attached to the benzene ring and a 5-methyl-3-isoxazolyl group attached to the nitrogen atom of the sulfonamide group . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” include a molecular weight of 317.16 . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- The title compound may exhibit CA inhibitory activity, which could be relevant for glaucoma treatment .
Carbonic Anhydrase Inhibition
Antitumor Potential
Benzylic Position Reactions
Mechanism of Action
Target of Action
The primary targets of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide are the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets through molecular docking
Pharmacokinetics
It is known to be stable to air and moisture and soluble in dioxane, dmf, and dmso . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Action Environment
The action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, its stability to air and moisture suggests that it may be suitable for use in a variety of environments . .
properties
IUPAC Name |
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAPGWWOGQDTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349993 |
Source
|
Record name | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
349614-44-4 |
Source
|
Record name | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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